molecular formula C11H9N3O B12516629 4-methoxy-2-(1H-pyrazol-1-yl)benzonitrile CAS No. 1200536-22-6

4-methoxy-2-(1H-pyrazol-1-yl)benzonitrile

Cat. No.: B12516629
CAS No.: 1200536-22-6
M. Wt: 199.21 g/mol
InChI Key: QRRHHEJIOSTXJQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-2-(1H-pyrazol-1-yl)benzonitrile typically involves the reaction of 4-methoxybenzonitrile with 1H-pyrazole under specific conditions. One common method includes the use of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the pyrazole ring is introduced to the benzonitrile moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(1H-pyrazol-1-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-2-(1H-pyrazol-1-yl)benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-methoxy-2-(1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The nitrile group can also participate in binding interactions, influencing the compound’s overall biological activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-(1H-pyrazol-1-yl)benzonitrile is unique due to the presence of both the methoxy and pyrazole groups, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of applications in various fields, making it a valuable compound for research and development .

Properties

CAS No.

1200536-22-6

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

4-methoxy-2-pyrazol-1-ylbenzonitrile

InChI

InChI=1S/C11H9N3O/c1-15-10-4-3-9(8-12)11(7-10)14-6-2-5-13-14/h2-7H,1H3

InChI Key

QRRHHEJIOSTXJQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C#N)N2C=CC=N2

Origin of Product

United States

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